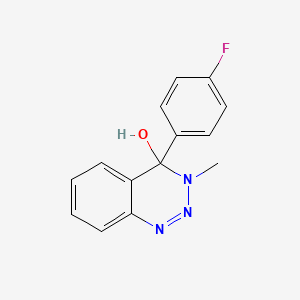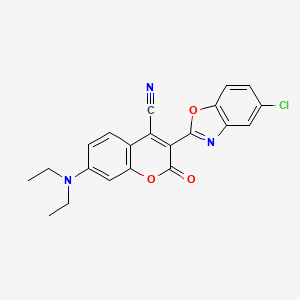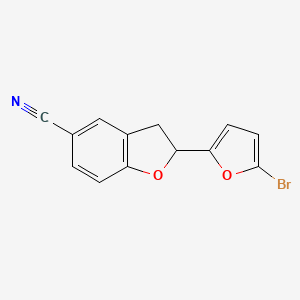![molecular formula C15H22Cl2N2 B12916842 (3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820981-49-5](/img/structure/B12916842.png)
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a butyl group and a 2,4-dichlorophenylmethyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.
Substitution with Butyl Group: The butyl group is introduced via a nucleophilic substitution reaction using an appropriate butylating agent.
Attachment of 2,4-Dichlorophenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-amine: Similar structure but with a different substitution pattern on the pyrrolidine ring.
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-4-amine: Another structural isomer with the substitution at a different position on the pyrrolidine ring.
Uniqueness
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers
Propriétés
Numéro CAS |
820981-49-5 |
|---|---|
Formule moléculaire |
C15H22Cl2N2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-8-19(14-6-7-18-10-14)11-12-4-5-13(16)9-15(12)17/h4-5,9,14,18H,2-3,6-8,10-11H2,1H3/t14-/m0/s1 |
Clé InChI |
CDUCFDBXEVWGAZ-AWEZNQCLSA-N |
SMILES isomérique |
CCCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2 |
SMILES canonique |
CCCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)


![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)



![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)



